molecular formula C6H11NO2S B14630749 Propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester CAS No. 56409-14-4

Propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester

Cat. No.: B14630749
CAS No.: 56409-14-4
M. Wt: 161.22 g/mol
InChI Key: QRDFFSFSZHGYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a propanoic acid backbone with a methylamino and thioxo group attached, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with appropriate alcohols. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is also common to accelerate the reaction rate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-(methylamino)-3-thioxo-, ethyl ester is unique due to the presence of both methylamino and thioxo groups, which are not commonly found together in similar esters. These functional groups can impart distinct chemical and biological properties, making this compound valuable for specific applications in research and industry.

Properties

CAS No.

56409-14-4

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

ethyl 3-(methylamino)-3-sulfanylidenepropanoate

InChI

InChI=1S/C6H11NO2S/c1-3-9-6(8)4-5(10)7-2/h3-4H2,1-2H3,(H,7,10)

InChI Key

QRDFFSFSZHGYOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=S)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.